molecular formula C13H18OS B7984033 trans-2-(4-(Ethylthio)phenyl)cyclopentanol

trans-2-(4-(Ethylthio)phenyl)cyclopentanol

Cat. No.: B7984033
M. Wt: 222.35 g/mol
InChI Key: YPEPOENKBZNAIJ-QWHCGFSZSA-N
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Description

trans-2-(4-(Ethylthio)phenyl)cyclopentanol: is an organic compound with the molecular formula C13H18OS It is a cyclopentanol derivative where the cyclopentane ring is substituted with a phenyl group bearing an ethylthio substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-(Ethylthio)phenyl)cyclopentanol typically involves the following steps:

    Formation of the Cyclopentanol Ring: The cyclopentanol ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Ethylthio Substitution: The ethylthio group is introduced through nucleophilic substitution reactions, where an ethylthiol reagent reacts with a suitable leaving group on the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(4-(Ethylthio)phenyl)cyclopentanol can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

    Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted phenylcyclopentanols.

Scientific Research Applications

Chemistry:

    Building Block: trans-2-(4-(Ethylthio)phenyl)cyclopentanol serves as a building block in organic synthesis for the construction of more complex molecules.

Biology:

    Biochemical Studies: The compound can be used in studies to understand the interactions of sulfur-containing compounds with biological systems.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of trans-2-(4-(Ethylthio)phenyl)cyclopentanol involves its interaction with molecular targets through its functional groups. The ethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Pathways involved may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, altering their activity.

Comparison with Similar Compounds

  • trans-2-(4-Ethylphenyl)cyclopentanol
  • trans-2-(4-Dimethylaminophenyl)cyclopentanol
  • 2-(4-Methylpiperazin-1-yl)cyclopentanol

Comparison:

  • Structural Differences: The presence of the ethylthio group in trans-2-(4-(Ethylthio)phenyl)cyclopentanol distinguishes it from other similar compounds, which may have different substituents.
  • Reactivity: The ethylthio group imparts unique reactivity patterns, making this compound suitable for specific applications that other similar compounds may not be able to achieve.

Properties

IUPAC Name

(1R,2S)-2-(4-ethylsulfanylphenyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18OS/c1-2-15-11-8-6-10(7-9-11)12-4-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEPOENKBZNAIJ-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=CC=C(C=C1)[C@@H]2CCC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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